molecular formula C7H8BrNO2S B3117479 5-Bromo-2-(ethylsulfonyl)pyridine CAS No. 223556-06-7

5-Bromo-2-(ethylsulfonyl)pyridine

Cat. No. B3117479
M. Wt: 250.12 g/mol
InChI Key: XGEVUUWBNIEEQH-UHFFFAOYSA-N
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Description

5-Bromo-2-(ethylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.12 . It is a solid substance that is stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(ethylsulfonyl)pyridine has been optimized using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

5-Bromo-2-(ethylsulfonyl)pyridine has a density of 1.679g/cm3 . It has a boiling point of 366.287ºC at 760 mmHg . The melting point is 95-96 °C . The exact mass is 234.93000 .

Scientific Research Applications

  • Spectroscopic and Optical Studies 5-Bromo-2-(ethylsulfonyl)pyridine has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies, including density functional theory (DFT) calculations, provide insights into its structural properties and potential applications in non-linear optical (NLO) materials (Vural & Kara, 2017).

  • Antimicrobial Activities The compound has been investigated for its antimicrobial properties. Studies include testing its effects on pBR322 plasmid DNA and evaluating its antimicrobial activities using methods like minimal inhibitory concentration (MIC) (Vural & Kara, 2017).

  • Synthesis of Novel Drugs Variants of 5-Bromo-2-(ethylsulfonyl)pyridine, such as 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have been synthesized and investigated for their antitumor activity and effects on PI3Kα kinase, an enzyme involved in cancer progression (Zhou et al., 2015).

  • Structural Characterization and Optimization The compound has been structurally characterized and optimized using a combination of spectroscopic methods and single-crystal X-ray diffraction analysis. These studies assist in understanding its molecular geometry, which is crucial for its applications in various fields (Mphahlele & Maluleka, 2021).

  • Antibacterial and Antioxidant Activities Derivatives of 5-Bromo-2-(ethylsulfonyl)pyridine have been synthesized and evaluated for their antibacterial and antioxidant properties. These studies are essential for developing new pharmaceuticals and healthcare products (Variya et al., 2019).

  • Purification of Monoclonal Antibodies Pyridine-based compounds, including derivatives of 5-Bromo-2-(ethylsulfonyl)pyridine, have been used in mixed-mode chromatography for the purification of monoclonal antibodies. This application is significant in biotechnology and pharmaceutical manufacturing (Zhang et al., 2015).

Safety And Hazards

5-Bromo-2-(ethylsulfonyl)pyridine is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Future Directions

The future directions of 5-Bromo-2-(ethylsulfonyl)pyridine could involve its use in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These compounds could potentially be used as chiral dopants for liquid crystals . Additionally, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives could also be investigated .

properties

IUPAC Name

5-bromo-2-ethylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEVUUWBNIEEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(ethylsulfonyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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